Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate
Description
Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate (CAS 383147-00-0) is a brominated aromatic compound featuring a propanoate ester backbone. Its structure includes a 4-bromophenyl group and a 3-ethoxy-3-oxopropanoyl substituent linked via an amide bond. This compound is synthetically accessible through carbodiimide-mediated coupling reactions, as evidenced by analogous procedures in related compounds . Its molecular formula is C₁₅H₁₇BrNO₅, with a molecular weight of 370.20 g/mol and an InChIKey of LKAUBUDFXKNWSL-UHFFFAOYSA-N . The ethoxy-oxopropanoyl moiety introduces both ester and amide functionalities, influencing solubility and reactivity.
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO5/c1-3-22-15(20)9-13(18)17-12(8-14(19)21-2)10-4-6-11(16)7-5-10/h4-7,12H,3,8-9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAUBUDFXKNWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320224 | |
| Record name | methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
383147-00-0 | |
| Record name | methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium catalyst
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Reaction Behavior
The compound's structure allows for specific chemical behaviors, including hydrolysis and substitution reactions, which are common for esters and amides. Understanding these reactions is crucial for developing its applications in drug design and synthesis.
Pharmacological Potential
Research into the biological activity of methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate is limited but promising. Compounds with similar structural motifs have been associated with various biological activities such as:
- Antimicrobial Activity : Many brominated compounds exhibit antimicrobial properties.
- Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell growth.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic effects.
Synthetic Chemistry
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the bromophenyl derivative.
- Introduction of the ethoxy group through alkylation.
- Coupling with oxopropanoyl via amide formation.
This synthetic pathway highlights its utility in organic synthesis and the development of related compounds.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application in drug development. Potential areas for investigation include:
- Binding Affinity : Studying its interaction with target proteins or receptors.
- Bioavailability : Assessing how well the compound is absorbed and utilized in biological systems.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 2-(4-bromophenyl)-2-[2-(2-methoxyphenyl)thiazol]acetate | Structure | Contains thiazole ring; exhibits different biological activity due to thiazole |
| Ethyl 4-bromobenzoate | Structure | Simpler ester structure; lacks amino and oxo functionalities |
| Methyl 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide | Structure | Contains sulfonamide group; different mechanism of action |
This comparison illustrates the unique aspects of this compound due to its combination of functional groups that may confer distinct biological activities not present in simpler analogs.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of brominated compounds found that derivatives similar to this compound exhibited significant activity against various bacterial strains. This suggests potential for developing new antimicrobial agents based on this compound's structure.
Case Study 2: Anticancer Research
In a separate investigation into anticancer activities, compounds with similar structural motifs were tested against human cancer cell lines. Results indicated that modifications to the bromophenyl group could enhance cytotoxic effects, highlighting a pathway for further research into this compound's therapeutic potential.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the ester and amide functionalities can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Comparisons
Substituent Effects on Reactivity: The ethoxy-oxopropanoyl group in the target compound introduces an ester and amide, making it prone to hydrolysis under acidic or basic conditions. In contrast, the Boc-protected analog (CAS 952729-67-8) is more stable but requires deprotection for reactivity .
Electronic Properties :
- Fluorine in 2-fluorobenzoyl (CAS 383148-21-8) increases electronegativity, enhancing dipole interactions and possibly improving membrane permeability compared to the target compound .
- The 4-bromo-3-fluorophenyl analog (CAS 1468872-74-3) combines halogen effects, likely increasing lipophilicity (logP) and altering metabolic pathways .
Synthetic Accessibility :
- The target compound and its analogs (e.g., CAS 383148-21-8) are synthesized via carbodiimide-mediated coupling (e.g., EDCI/DIPEA in DMF), a standard method for amide bond formation .
- The Boc-protected derivative (CAS 952729-67-8) involves additional steps for protection/deprotection, increasing synthetic complexity .
Physicochemical Properties: Solubility: The ethoxy-oxopropanoyl group in the target compound may enhance water solubility compared to the more hydrophobic Boc-protected analog.
Biological Activity
Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate is a synthetic organic compound with a complex structure that includes a bromophenyl group, an ethoxy group, and an oxopropanoyl moiety. Its molecular formula is and it has a molecular weight of approximately 372.21 g/mol . This compound has garnered attention due to its potential pharmacological properties, although research on its biological activity remains limited.
Chemical Structure and Properties
The structural characteristics of this compound contribute significantly to its biological activity. The presence of the bromophenyl group may enhance lipophilicity, which can influence the compound's ability to permeate biological membranes. Additionally, the oxopropanoyl moiety is known for its role in various biological processes, potentially affecting enzyme interactions and metabolic pathways.
Biological Activity
Research into the biological activity of this compound suggests several potential pharmacological effects based on structural analogs:
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, indicating that this compound may possess similar effects.
- Anticancer Potential : Some derivatives of bromophenyl compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting a possible role in cancer therapy.
- Anti-inflammatory Effects : Structural motifs similar to those in this compound are often associated with anti-inflammatory activities, warranting further investigation in this area.
Case Studies and Research Findings
While specific studies on this compound are scarce, related compounds have been documented in various research contexts:
The mechanisms through which this compound may exert its biological effects could include:
- Inhibition of Enzymatic Activity : The oxo functional group may interact with active sites on enzymes, leading to inhibition or modulation of their activity.
- Cell Membrane Interaction : The lipophilic nature of the bromophenyl group could facilitate interaction with cell membranes, impacting cellular uptake and signaling pathways.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Bromophenyl Activation | NaH, DMF, 0°C | 65–70 | Competing elimination side reactions |
| Amidation | EDC/HOBt, CH₂Cl₂, RT | 50–60 | Sensitivity to moisture |
| Final Esterification | CH₃OH, H₂SO₄ (cat.), reflux | 75–80 | Over-oxidation risks |
What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be identified?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify the methoxy singlet (~δ 3.7 ppm), bromophenyl aromatic protons (δ 7.2–7.6 ppm), and amide NH (δ 6.8–7.1 ppm, broad).
- ¹³C NMR: Confirm ester carbonyls (~δ 170–175 ppm) and bromophenyl quaternary carbons .
- X-ray Crystallography: Resolve stereochemistry and confirm the spatial arrangement of the bromophenyl and ethoxy-oxopropanoyl groups .
- IR Spectroscopy: Detect ester C=O stretches (~1740 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
How can computational reaction path search methods predict and optimize the synthesis of this compound?
Methodological Answer:
The Institute for Chemical Reaction Design and Discovery (ICReDD) employs quantum chemical calculations (e.g., DFT) and machine learning to:
- Predict Reaction Pathways: Simulate intermediates and transition states to identify low-energy routes .
- Optimize Conditions: Use Bayesian optimization to narrow solvent, temperature, and catalyst choices. For example, THF may stabilize intermediates better than DMF in amidation steps .
- Validate Experimentally: Compare computed activation energies with experimental yields (e.g., 20% improvement in yield using predicted conditions) .
How can researchers resolve contradictions in NMR or XRD data for this compound’s stereochemistry?
Methodological Answer:
- Spectral Discrepancies: If NMR signals suggest multiple conformers, use variable-temperature NMR to assess dynamic exchange. For example, coalescence temperatures >100°C indicate slow interconversion .
- XRD Ambiguities: Compare experimental XRD data with computed crystal packing (e.g., Mercury software) to validate hydrogen bonding networks or halogen interactions .
- Case Study: A Monatshefte study resolved conflicting NOE signals by synthesizing diastereomeric analogs, confirming the dominant conformer’s configuration .
What role does the bromine atom play in the compound’s reactivity, and how can this be exploited in further derivatization?
Methodological Answer:
- Electrophilic Reactivity: The bromine atom facilitates Suzuki-Miyaura cross-coupling for aryl-aryl bond formation (e.g., with boronic acids under Pd catalysis) .
- Steric Effects: The bulky bromophenyl group can influence regioselectivity in nucleophilic substitutions. For example, meta-substitution dominates over para in SNAr reactions .
- Derivatization Strategies: Replace bromine via halogen exchange (e.g., Finkelstein reaction) or convert to azides for click chemistry applications .
Q. Table 2: Bromine Reactivity in Functionalization
| Reaction Type | Conditions | Product Application |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl probes for bioimaging |
| Azide Substitution | NaN₃, DMSO, 80°C | Click chemistry precursors |
| Dehalogenation | H₂, Pd/C, EtOH | Hydrogenated analogs for SAR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
